molecular formula C22H28O6 B1208344 Coleon O CAS No. 56197-47-8

Coleon O

Cat. No.: B1208344
CAS No.: 56197-47-8
M. Wt: 388.5 g/mol
InChI Key: COUCVOMLOCIVHG-UHFFFAOYSA-N
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Description

Coleon O is a natural product found in Plectranthus and Plectranthus scutellarioides with data available.

Properties

CAS No.

56197-47-8

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

(6,10-dihydroxy-1,2,2',4a-tetramethyl-5,8-dioxospiro[3,4,6,9,10,10a-hexahydrophenanthrene-7,1'-cyclopropane]-9-yl) acetate

InChI

InChI=1S/C22H28O6/c1-9-6-7-21(5)14(11(9)3)16(24)18(28-12(4)23)13-15(21)17(25)20(27)22(19(13)26)8-10(22)2/h10,14,16,18,20,24,27H,6-8H2,1-5H3

InChI Key

COUCVOMLOCIVHG-UHFFFAOYSA-N

SMILES

CC1CC12C(C(=O)C3=C(C2=O)C(C(C4C3(CCC(=C4C)C)C)O)OC(=O)C)O

Canonical SMILES

CC1CC12C(C(=O)C3=C(C2=O)C(C(C4C3(CCC(=C4C)C)C)O)OC(=O)C)O

Synonyms

coleon O

Origin of Product

United States

Q & A

How to formulate a focused research question for investigating Coleon O's chemical synthesis pathways?

Methodology: Apply the P-E/I-C-O framework to structure variables:

  • Population (P) : this compound and related intermediates.
  • Exposure/Intervention (E/I) : Synthesis methods (e.g., catalytic conditions, solvent systems).
  • Comparison (C) : Alternative pathways (e.g., enzymatic vs. chemical synthesis).
  • Outcome (O) : Yield efficiency, purity, or stereochemical control. Create "shell" tables to predefine variables (e.g., reaction time, temperature, catalysts) for systematic analysis .

Q. What are the key considerations for designing a reproducible experimental protocol for this compound characterization?

Methodology:

  • Clearly document synthetic steps, including purification methods and spectroscopic validation (e.g., NMR, HPLC).
  • Use controlled variables (e.g., solvent purity, temperature gradients) to minimize batch-to-batch variability.
  • Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting to enable replication .

Q. How to differentiate qualitative and quantitative approaches in studying this compound's bioactivity?

Methodology:

  • Qualitative : Use open-ended questionnaires or interviews with researchers to identify unexplored biological targets (e.g., "What mechanistic hypotheses warrant further testing?").
  • Quantitative : Design closed-ended surveys to collect numerical data on IC50 values or dose-response curves across cell lines .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data of this compound across experimental models?

Methodology:

  • Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., cell line selection, assay protocols).
  • Perform meta-analysis with ANOVA to isolate confounding variables (e.g., solvent carriers affecting bioavailability).
  • Re-analyze raw datasets using standardized statistical thresholds (e.g., p < 0.01) .

Q. What strategies optimize multi-disciplinary collaboration for studying this compound's pharmacokinetic properties?

Methodology:

  • Define roles using a research team table (e.g., Principal Investigator for synthesis, Co-Investigator for in vivo testing).
  • Operationalize shared variables (e.g., bioavailability metrics) across disciplines to ensure data compatibility.
  • Use mixed-methods questionnaires to harmonize terminology between chemists and pharmacologists .

Q. How to design longitudinal studies assessing this compound's stability under varying environmental conditions?

Methodology:

  • Develop a time-series experimental matrix with controlled variables (e.g., humidity, light exposure).
  • Use accelerated stability testing (AST) protocols and HPLC-MS to quantify degradation products.
  • Apply Cox proportional hazards models to predict shelf-life under real-world storage scenarios .

Q. What advanced statistical methods address small-sample limitations in this compound's preclinical trials?

Methodology:

  • Employ Bayesian hierarchical models to pool data from underpowered studies while accounting for heterogeneity.
  • Use bootstrapping to estimate confidence intervals for rare adverse events.
  • Validate findings with synthetic control groups generated via Monte Carlo simulations .

Methodological Tables for Reference

Q. Table 1. Variables for this compound Synthesis Optimization

Variable TypeExamplesData Collection Method
IndependentCatalyst concentration, pHControlled experimental design
DependentYield (%), enantiomeric excessHPLC, gravimetric analysis
ConfoundingImpurity profiles, moistureKarl Fischer titration

Q. Table 2. Framework for Meta-Analysis of Bioactivity Data

StepActionTool/Technique
Literature ScreeningPRISMA-guided inclusion/exclusionRayyan QCRI
Data ExtractionStandardize IC50 values (nM)Covidence
Heterogeneity TestI² statistic calculationRevMan or R metafor package

Key Recommendations

  • For Basic Research : Prioritize clarity in hypothesis formulation using frameworks like FLOAT (Focus, Literature, Objectives, Analysis, Timeframe) to balance scope and feasibility .
  • For Advanced Research : Integrate mixed-methods approaches (e.g., ethnography + LC-MS) to contextualize mechanistic findings within broader biochemical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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